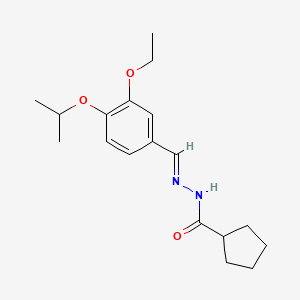

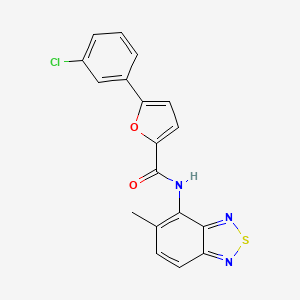

6-methoxy-N-propyl-2-naphthalenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-methoxy-N-propyl-2-naphthalenesulfonamide-related compounds often involves complex chemical reactions. A practical method for synthesizing related compounds like 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, has been described involving Pd-catalyzed reactions and regioselective addition processes (Hiyama, Wakasa, Ueda, & Kusumoto, 1990). Another synthesis method involves Grignard reactions for preparing derivatives, showcasing the complexity and versatility of synthetic approaches for naphthalene sulfonamide derivatives (Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as naphthalene sulfonamide derivatives, is characterized by X-ray diffraction techniques, revealing intricate details about their crystalline forms and bonding interactions. For example, the crystal structure of a related compound was determined, illustrating the importance of molecular geometry in understanding the compound's chemical behavior (Kim & Song, 1984).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives exhibit a range of chemical behaviors, including activation and inhibition reactions related to protein kinase C, highlighting their potential for bioactive properties. The activation by derivatives depends significantly on their hydrocarbon chain structure (Ito et al., 1986).

Physical Properties Analysis

The physical properties of this compound and its derivatives can be inferred from studies on similar compounds, where the crystallographic analysis provides insights into their density, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and participation in substitution reactions, are vital for comprehending the compound's functionality and potential chemical applications. Studies on similar compounds, like the nucleophilic aromatic substitution reactions of related naphthalene derivatives, offer valuable insights into their chemical properties and reactivity patterns (Hattori et al., 1994).

将来の方向性

作用機序

Target of Action

The primary targets of 6-methoxy-N-propylnaphthalene-2-sulfonamide, a sulfonamide derivative, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including 6-methoxy-N-propylnaphthalene-2-sulfonamide, are known to exhibit their antibacterial activity by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting dihydropteroate synthetase, thereby preventing the formation of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin. As a result, the bacteria are unable to synthesize DNA, RNA, and proteins, which are necessary for their growth and multiplication .

Result of Action

The molecular and cellular effects of 6-methoxy-N-propylnaphthalene-2-sulfonamide’s action would primarily be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-methoxy-N-propylnaphthalene-2-sulfonamide. For instance, the presence of other substances, such as certain foods or drugs, can affect the absorption of sulfonamides. Additionally, factors such as pH can impact the ionization state of the drug, potentially affecting its distribution and excretion .

特性

IUPAC Name |

6-methoxy-N-propylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h4-7,9-10,15H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFVLNWYUPWMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)

![4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)

![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)